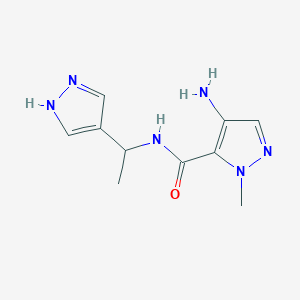![molecular formula C14H12ClFN2O3S B11816020 2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B11816020.png)
2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-N-[2-[5-[(2-氟苯基)亚甲基]-2,4-二氧代-1,3-噻唑烷-3-基]乙基]乙酰胺是一种属于噻唑烷酮类的有机化合物。该化合物以其独特的结构为特征,其中包括噻唑烷酮环、氟苯基和氯乙酰胺部分。由于其潜在的生物活性及其应用,它在各个科学研究领域引起了人们的兴趣。
准备方法
合成路线和反应条件
2-氯-N-[2-[5-[(2-氟苯基)亚甲基]-2,4-二氧代-1,3-噻唑烷-3-基]乙基]乙酰胺的合成通常涉及多步反应。一种常见的合成路线包括以下步骤:
噻唑烷酮环的形成: 通过在碱性条件下使合适的硫代酰胺与α-卤代酸反应来合成噻唑烷酮环。
氟苯基的引入: 通过使用氟苯衍生物的亲核取代反应引入氟苯基。
氯乙酰胺部分的形成: 最后一步涉及在碱的存在下,将中间体化合物与氯乙酰氯反应,形成氯乙酰胺部分。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但已针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和纯化技术来确保高产率和纯度。
化学反应分析
反应类型
2-氯-N-[2-[5-[(2-氟苯基)亚甲基]-2,4-二氧代-1,3-噻唑烷-3-基]乙基]乙酰胺会发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应。
取代: 亲核取代反应可以在氯乙酰胺部分发生,其中氯原子被其他亲核试剂取代。
常见的试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂。
还原: 硼氢化钠、氢化铝锂和其他还原剂。
取代: 胺、硫醇和醇等亲核试剂。
形成的主要产物
氧化: 形成相应的亚砜或砜。
还原: 形成还原的噻唑烷酮衍生物。
取代: 形成取代的乙酰胺衍生物。
科学研究应用
2-氯-N-[2-[5-[(2-氟苯基)亚甲基]-2,4-二氧代-1,3-噻唑烷-3-基]乙基]乙酰胺有几种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其作为各种疾病潜在治疗剂的可能性。
工业: 用于开发新材料和化学工艺。
作用机制
2-氯-N-[2-[5-[(2-氟苯基)亚甲基]-2,4-二氧代-1,3-噻唑烷-3-基]乙基]乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥其作用:
与酶结合: 抑制参与疾病途径的特定酶的活性。
调节受体: 与细胞受体相互作用,改变信号转导途径。
诱导凋亡: 在癌细胞中触发程序性细胞死亡。
相似化合物的比较
类似化合物
- 2-氯-N-(2-氟-5-硝基苯基)乙酰胺
- 2-氯-N-(3-氯-4-氟苯基)乙酰胺
- 2-氯-N-(2-氟苯基)乙酰胺
独特性
2-氯-N-[2-[5-[(2-氟苯基)亚甲基]-2,4-二氧代-1,3-噻唑烷-3-基]乙基]乙酰胺的独特性在于其官能团的特定组合,赋予其独特的化学和生物学特性。其噻唑烷酮环和氟苯基使其在各种研究应用中具有潜在的通用性。
属性
分子式 |
C14H12ClFN2O3S |
|---|---|
分子量 |
342.8 g/mol |
IUPAC 名称 |
2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C14H12ClFN2O3S/c15-8-12(19)17-5-6-18-13(20)11(22-14(18)21)7-9-3-1-2-4-10(9)16/h1-4,7H,5-6,8H2,(H,17,19) |
InChI 键 |
KLENFLGDRYZRJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Racemic-(5S,9S)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B11815940.png)
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11815942.png)

![8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate](/img/structure/B11815946.png)


![2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11815953.png)

![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11815962.png)


![[(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815995.png)


